
Ytterbium(III) acetate tetrahydrate
Overview
Description
Ytterbium(III) acetate tetrahydrate is an inorganic compound with the formula Yb(C2H3O2)3 · 4H2O . It is a salt of ytterbium and acetic acid .
Molecular Structure Analysis
The molecular structure of Ytterbium(III) acetate tetrahydrate is represented by the formula Yb(C2H3O2)3 · 4H2O . This indicates that it consists of one ytterbium atom, three acetate ions, and four water molecules.Physical And Chemical Properties Analysis
Ytterbium(III) acetate tetrahydrate forms colorless crystals that are soluble in water . It has a molecular weight of 422.23 .Scientific Research Applications
Synthesis of Upconversion Luminescent Materials
Ytterbium(III) acetate tetrahydrate can be used as a raw material for the synthesis of upconversion luminescent materials . These materials have the ability to absorb two or more photons and emit light at a higher energy level than the absorbed light, which is a process known as upconversion. This property is useful in a variety of applications, including bioimaging, solar cells, and data storage.
Catalyst for Organic Reactions
This compound can also be used as a catalyst for some specific organic reactions . For instance, it has been used in the methoxycarbonylation of isophorondiamine .
Production of Ultra High Purity Compounds
. These high purity compounds are crucial in various industries, including electronics and pharmaceuticals.
Production of Nanoscale Materials
Similarly, acetates are also used in the production of nanoscale materials . These nanomaterials have unique properties and are used in a wide range of applications, from medicine to electronics.
Fiber Amplifier and Fiber Optic Technologies
Ytterbium is applied to fiber amplifier and fiber optic technologies . The use of Ytterbium(III) acetate tetrahydrate in these technologies can enhance their performance and efficiency.
Conversion of Radiant Energy to Electricity
Ytterbium has a single dominant absorption band at 985 in the infrared, which is useful in silicon photocells to convert radiant energy to electricity . This makes Ytterbium(III) acetate tetrahydrate valuable in the field of renewable energy.
Mechanism of Action
Target of Action
Ytterbium(III) acetate tetrahydrate is primarily used as a catalyst in certain organic reactions . It is also used as a raw material for the synthesis of upconversion luminescent materials
Mode of Action
It is known that it can act as a catalyst in certain organic reactions . As a catalyst, it likely facilitates the reaction process without being consumed, thereby speeding up the reaction rate.
Biochemical Pathways
Its use in the synthesis of upconversion luminescent materials suggests it may play a role in energy transfer processes .
Result of Action
The primary result of Ytterbium(III) acetate tetrahydrate’s action is its ability to catalyze certain organic reactions . It is also used in the synthesis of upconversion luminescent materials, which have applications in areas such as bioimaging, solar cells, and photodynamic therapy .
Action Environment
Ytterbium(III) acetate tetrahydrate is soluble in water , which suggests that its action, efficacy, and stability could be influenced by the aqueous environment in which it is used. Other environmental factors that could potentially influence its action include temperature, pH, and the presence of other chemical species.
properties
IUPAC Name |
ytterbium(3+);triacetate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.4H2O.Yb/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2;/q;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJCLXGXZFZGEM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O10Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616368 | |
| Record name | Ytterbium(3+) acetate--water (1/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15280-58-7 | |
| Record name | Ytterbium(3+) acetate--water (1/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



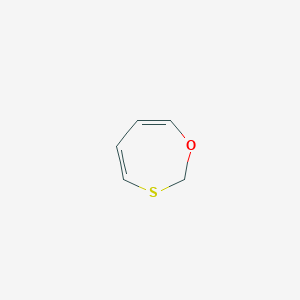
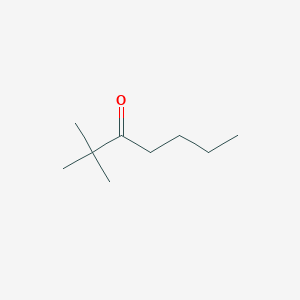

![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)
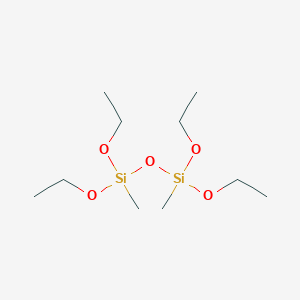


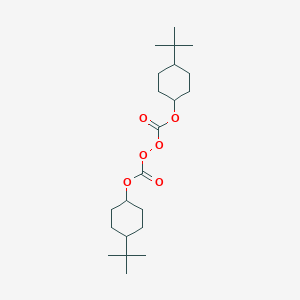
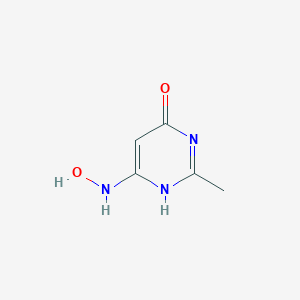
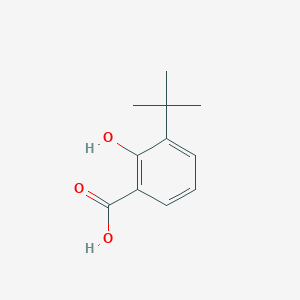


![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
